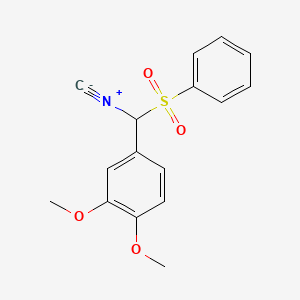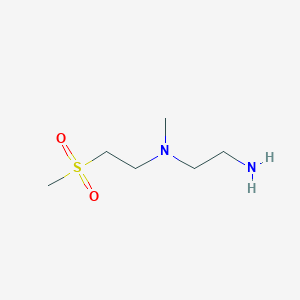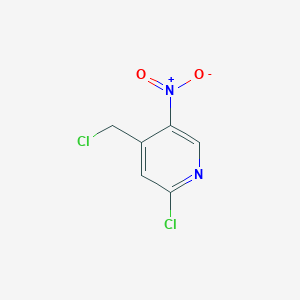
2-Chloro-4-(chloromethyl)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(chloromethyl)-5-nitropyridine is an organic compound belonging to the class of chlorinated nitropyridines It is characterized by the presence of chlorine and nitro functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-5-nitropyridine typically involves the chlorination of 4-methyl-5-nitropyridine. One common method includes the reaction of 4-methyl-5-nitropyridine with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(chloromethyl)-5-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-Chloro-4-(aminomethyl)-5-nitropyridine.
Oxidation: Formation of 2-Chloro-4-(carboxymethyl)-5-nitropyridine.
Aplicaciones Científicas De Investigación
2-Chloro-4-(chloromethyl)-5-nitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(chloromethyl)-5-nitropyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)-5-nitropyridine
- 2-Chloro-4-(methyl)-5-nitropyridine
- 2-Chloro-4-(bromomethyl)-5-nitropyridine
Uniqueness
2-Chloro-4-(chloromethyl)-5-nitropyridine is unique due to the presence of both chlorine and nitro groups on the pyridine ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H4Cl2N2O2 |
|---|---|
Peso molecular |
207.01 g/mol |
Nombre IUPAC |
2-chloro-4-(chloromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-4-1-6(8)9-3-5(4)10(11)12/h1,3H,2H2 |
Clave InChI |
HXGAKYUCJFGZRG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)
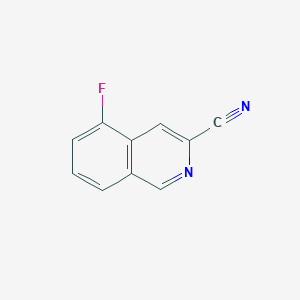
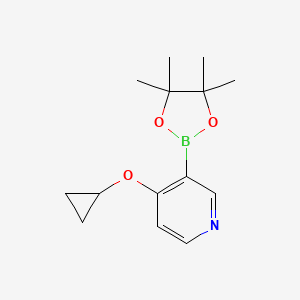
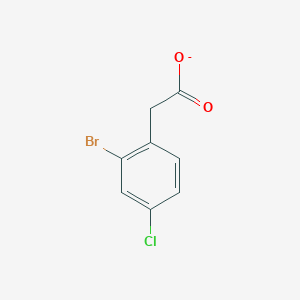
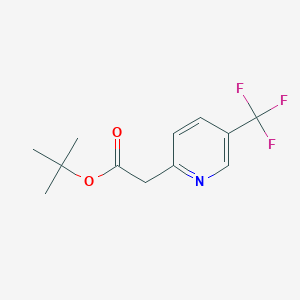
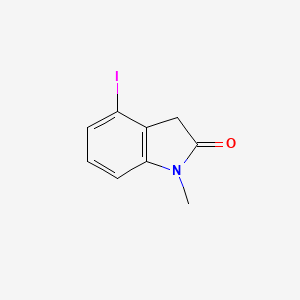
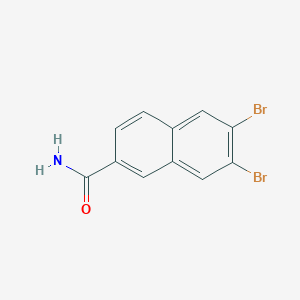
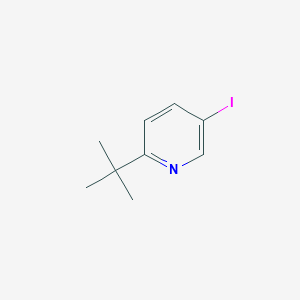
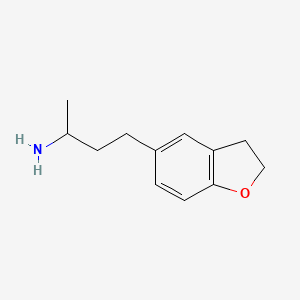
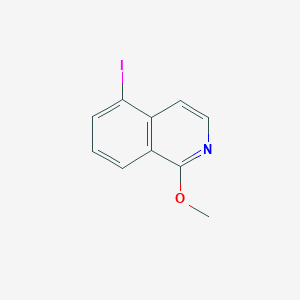
![a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate](/img/structure/B13655065.png)
